Methyl 2-amino-2-(2,5-difluorophenyl)propanoate is an organic compound classified as an amino acid derivative. It features a methyl ester group, an amino group, and a difluorophenyl group, which contribute to its unique chemical properties and biological activities. This compound is of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.
The compound can be identified by its IUPAC name, methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate, and has the CAS number 1213546-05-4. It is categorized under amino acid derivatives, which are essential in biological processes and have applications in pharmaceuticals.
The synthesis of methyl 2-amino-2-(2,5-difluorophenyl)propanoate typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. The use of specific catalysts and controlled temperature can enhance the efficiency of the esterification process. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate has a distinct molecular structure characterized by:
The compound's three-dimensional structure can be analyzed using computational chemistry tools that provide insights into its conformation and potential interactions with biological targets.
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms on the phenyl ring, which enhances its electrophilic character.
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate exhibits biological activity primarily through inhibition of specific enzymes such as carbonic anhydrase II.
Studies suggest that compounds with similar structures can modulate enzyme activity by binding to active sites or altering enzyme conformation.
This compound is soluble in organic solvents but shows limited solubility in water due to its hydrophobic difluorophenyl group. Its stability is influenced by environmental factors such as pH and temperature.
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate has diverse applications in scientific research:
Enzymatic asymmetric catalysis has emerged as a highly efficient strategy for achieving chiral resolution in the synthesis of methyl 2-amino-2-(2,5-difluorophenyl)propanoate derivatives. Lipase PSIM (Burkholderia cepacia) demonstrates exceptional catalytic performance in the enantioselective hydrolysis of racemic β-amino carboxylic esters under optimized conditions. This enzyme catalyzes the kinetic resolution of racemic mixtures in diisopropyl ether (iPr₂O) at 45°C using triethylamine (Et₃N) as a base with minimal water (0.5 equivalents) [2]. The enzymatic process achieves remarkable enantioselectivity with enantiomeric excess values exceeding 95% for unreacted amino esters and product amino acids at approximately 48% conversion [2]. The enantioselectivity factor (E-value) for this lipase-mediated resolution reaches 108, indicating a highly preferential catalysis of the target enantiomer [2].
Solvent engineering plays a critical role in optimizing these enzymatic resolutions. Systematic evaluation reveals that ether-type solvents significantly enhance both reaction kinetics and enantioselectivity compared to ester solvents like ethyl acetate. The following table summarizes the solvent effects on lipase PSIM performance:
Solvent System | Enantiomeric Excess Substrate (%) | Enantiomeric Excess Product (%) | Conversion (%) | E-value |
---|---|---|---|---|
iPr₂O | 88 | 95 | 48 | 108 |
2-Me-THF | 97 | 93 | 51 | 113 |
Tert-butyl methyl ether | 95 | 88 | 52 | 59 |
Propylene carbonate | 92 | 79 | 54 | 27 |
Solvent-free | 90 | 92 | 49 | 74 |
Ethyl acetate | 6 | 52 | 11 | 3 |
Notably, iPr₂O emerges as the optimal balance between enantioselectivity (E=108) and economic viability for large-scale applications despite 2-methyltetrahydrofuran offering marginally superior E-values (E=113) [2]. This enzymatic methodology provides a sustainable approach to accessing enantiomerically pure fluorinated amino acid derivatives under mild reaction conditions without requiring heavy metal catalysts.
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate serves as a versatile precursor for structurally diverse fluorinated β-amino acid derivatives with significant pharmaceutical relevance. The strategic incorporation of fluorine atoms at the 2- and 5-positions of the phenyl ring profoundly influences the compound's physicochemical properties, including enhanced metabolic stability, improved membrane permeability, and optimized binding interactions with biological targets [3]. The molecular architecture features a propanoate backbone with an ester moiety (methyl ester), an amino group, and a gem-dimethyl substitution adjacent to the chiral center, creating a sterically constrained configuration that influences conformational behavior in peptide architectures [8].
The synthesis typically employs a modified Rodionov approach starting from 2,5-difluorobenzaldehyde, involving aldol condensation with malonic acid derivatives followed by decarboxylative amination. This efficient two-step sequence achieves yields of 76-98% for the β-amino carboxylic ester hydrochloride salts under optimized conditions [2]. The synthetic route proceeds as follows:
The electronic influence of the fluorine atoms significantly enhances the compound's utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and other carbon-heteroatom bond-forming reactions. These transformations leverage the fluorine atoms' ability to modulate electron density in the aromatic ring and serve as potential leaving groups in displacement reactions [3]. The resulting fluorinated β-amino acid derivatives function as privileged scaffolds in protease inhibitors, kinase modulators, and antimicrobial agents, with particular value in constrained peptide therapeutics where the difluorophenyl group provides conformational restriction and enhanced target engagement.
The structural framework of methyl 2-amino-2-(2,5-difluorophenyl)propanoate provides critical molecular geometry for developing advanced dipeptidyl peptidase-4 (DPP-4) inhibitor scaffolds. The 2,5-difluorophenyl moiety serves as a bioisosteric replacement for phenylalanine in peptidomimetic drug design, particularly in developing orally active inhibitors for type 2 diabetes management [2]. The fluorine atoms at the ortho and meta positions create a distinctive electronic profile that enhances binding affinity to the S1 pocket of DPP-4 through favorable dipole interactions and hydrophobic contacts [5].
Structure-activity relationship studies demonstrate that incorporation of this fluorinated amino acid derivative into substituted cyclohexane or piperidine frameworks yields conformationally restricted analogs with improved target selectivity over related proteases. The gem-dimethyl modification adjacent to the chiral center restricts rotatable bonds, reducing the entropic penalty upon binding to the DPP-4 active site [8]. These structural features contribute to prolonged target engagement and enhanced pharmacokinetic profiles compared to first-generation DPP-4 inhibitors.
The synthetic strategy for advanced DPP-4 inhibitor scaffolds involves:
This molecular design approach has yielded clinical candidates with sub-nanomolar inhibitory potency against DPP-4, validating methyl 2-amino-2-(2,5-difluorophenyl)propanoate as a strategic building block in antidiabetic pharmaceutical development. The fluorinated aromatic system contributes to reduced oxidative metabolism in hepatic tissues, extending plasma half-life while maintaining favorable selectivity profiles.
Lipase-catalyzed hydrolysis represents the most industrially viable methodology for producing enantiomerically enriched methyl 2-amino-2-(2,5-difluorophenyl)propanoate derivatives. This enzymatic approach achieves exceptional stereoselectivity through kinetic resolution of racemic mixtures, with lipase PSIM demonstrating superior catalytic efficiency compared to other commercially available lipases [2]. The hydrolysis reaction follows a regioselective mechanism where the enzyme selectively hydrolyzes the ester bond of one enantiomer while leaving the counterpart unreacted, enabling physical separation of the enantiomers based on differential solubility between the carboxylic acid product and unreacted ester [2].
Comprehensive enzyme screening reveals significant performance variations among lipase sources:
Enzyme Source | Enantiomeric Excess Substrate (%) | Enantiomeric Excess Product (%) | Conversion (%) | E-value |
---|---|---|---|---|
Lipase PSIM (B. cepacia) | 88 | 95 | 48 | 108 |
Lipase AK (P. fluorescens) | 18 | 75 | 19 | 8 |
Porcine pancreatic lipase | 2 | 29 | 5 | 2 |
Candida antarctica lipase B | 2 | 5 | 30 | 1 |
Candida rugosa lipase AY | 2 | 9 | 18 | 1 |
Reaction engineering significantly enhances the process efficiency. Optimal conditions employ 30 mg/mL enzyme loading in iPr₂O at 45°C with 5 equivalents of triethylamine and 0.5 equivalents of water [2]. The triethylamine serves a dual purpose: neutralizing the hydrochloride salt to liberate the free amine and maintaining optimal pH conditions for enzyme activity. Notably, solvent-free conditions also demonstrate excellent performance (E=74) with nearly 50% conversion within 10 minutes, offering potential advantages for industrial scale-up by eliminating solvent costs and recovery operations [2].
The operational stability of immobilized lipase PSIM enables multiple reuse cycles (typically 5-7 batches) without significant loss of enzymatic activity or enantioselectivity. This recyclability substantially reduces biocatalyst costs in commercial production. The enzymatic hydrolysis products—both the unreacted (R)-enantiomer of the methyl ester and the (S)-carboxylic acid—are obtained with ≥99% enantiomeric excess after recrystallization, meeting stringent quality requirements for pharmaceutical intermediates [2].
Solid-phase synthesis methodologies provide exceptional efficiency for constructing complex molecular architectures incorporating methyl 2-amino-2-(2,5-difluorophenyl)propanoate building blocks. This approach enables rapid analog generation and purification advantages essential for medicinal chemistry programs targeting fluorinated pharmaceuticals. The amino acid derivative is typically incorporated through its Fmoc-protected variant, allowing orthogonal deprotection under mild basic conditions compatible with resin-bound intermediates [5].
Optimization of solid-phase protocols focuses on three critical parameters:
The automation compatibility of methyl 2-amino-2-(2,5-difluorophenyl)propanoate solid-phase incorporation enables high-throughput production of focused libraries for structure-activity relationship studies. Typical protocols achieve stepwise coupling yields exceeding 95% with overall yields of 70-85% for tetrapeptides incorporating this fluorinated building block [7]. The solid-phase approach significantly reduces purification challenges associated with the lipophilic nature of fluorinated compounds, as excess reagents can be thoroughly washed from the resin-bound intermediates.
Recent innovations in hybrid synthesis approaches combine initial solution-phase synthesis of methyl 2-amino-2-(2,5-difluorophenyl)propanoate dipeptide units followed by solid-phase chain elongation. This hybrid strategy leverages the advantages of both methodologies, enabling efficient production of structurally complex fluorinated peptides in multigram quantities [3]. The optimized solid-phase protocols have proven particularly valuable in developing constrained peptidomimetics targeting G-protein coupled receptors and proteolytic enzymes, where the fluorinated amino acid provides essential conformational restrictions and enhanced binding affinity.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1